4,6(1h,5h)-Pyrimidinedione,2-amino-5-butyl-5-ethyl-
Description
The compound 4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- (hereafter referred to as the "target compound") is a pyrimidinedione derivative characterized by:
- A 2-amino substitution at position 2.
- Dual alkyl substituents at position 5: a butyl (C₄H₉) and ethyl (C₂H₅) group.
This structure distinguishes it from related compounds in the pyrimidinedione and barbiturate classes.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-5-butyl-5-ethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-10(4-2)7(14)12-9(11)13-8(10)15/h3-6H2,1-2H3,(H3,11,12,13,14,15) |
InChI Key |
MVQRCCMWJNYPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)NC(=NC1=O)N)CC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-butyl-5-ethyl-
General Synthetic Strategy
The synthesis of 2-amino-5-butyl-5-ethyl-4,6(1H,5H)-pyrimidinedione typically involves the construction of the pyrimidine ring followed by selective substitution at the 5-position with the butyl and ethyl groups. The core pyrimidinedione structure (uracil-like) is often prepared via condensation reactions involving β-dicarbonyl compounds and amidine or urea derivatives. Alkyl substituents are introduced either by alkylation of pyrimidinedione intermediates or by using appropriately substituted precursors.
Specific Synthetic Routes
Alkylation of 2-Amino-4,6-dihydroxypyrimidine Precursors
One approach involves starting from 2-amino-4,6-dihydroxypyrimidine derivatives, which are then alkylated at the 5-position. The alkylation can be performed using alkyl halides (butyl and ethyl halides) under basic conditions to install the butyl and ethyl groups at the 5-position. This method requires careful control to achieve selective dialkylation.
Condensation of β-Ketoesters with Urea or Thiourea
A well-documented method for pyrimidinedione synthesis is the condensation of β-ketoesters with urea or thiourea derivatives. For example, condensation of an appropriate β-ketoester bearing butyl and ethyl substituents at the β-position with urea under acidic or neutral conditions can yield the desired 2-amino-5-butyl-5-ethyl-pyrimidinedione. This route is advantageous for scalability and structural diversity.
Use of Halodiketones and Ammonium Salts
Patented processes describe the preparation of substituted pyrimidines via halodiketone intermediates, which react with ammonium salts in solvents like formamide or DMSO to form the pyrimidine ring. For example, halodiketones bearing the required alkyl substituents can be converted to the pyrimidinedione core by reaction with ammonium chloride in formamide at elevated temperatures (180–200°C) over extended periods (overnight to one week).
Representative Reaction Conditions and Yields
Example from Patent Literature
A patent (WO1992013844A1) describes the preparation of substituted pyrimidines via a multi-step process involving:
- Nitrosation of methylpyrimidine derivatives using isoamyl nitrite in tetrahydrofuran at reflux.
- Subsequent treatment with ammonium salts in formamide to form the pyrimidinedione ring.
- Alkylation steps using sodium salts of carboxylic acids in DMSO or THF solvents.
- Purification by silica gel chromatography with hexane/ethyl acetate mixtures.
While this patent focuses on related pyrimidines, the methodology is adaptable for the synthesis of 2-amino-5-butyl-5-ethyl-4,6-pyrimidinedione by choosing appropriate alkyl substituents.
Alternative Synthetic Approaches
Hydrogenation of substituted pyrimidinedione mesylates or halides: A process involving hydrogenation of 5-substituted-6-methanesulphonyloxy-2,4-pyrimidinedione derivatives over Pd/C catalyst can yield selectively substituted pyrimidinediones. This method may be adapted to install butyl and ethyl groups at the 5-position.
Suzuki cross-coupling for aryl substitution: Though more common for aryl substituents, Suzuki coupling reactions have been used to modify pyrimidine rings at position 5 and could be adapted for alkyl substituents with suitable boronic acid derivatives.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketoester + Urea Condensation | β-Ketoester with butyl/ethyl groups, urea | Reflux aqueous or organic solvent | Straightforward, scalable | Requires pure β-ketoester precursors |
| Halodiketone + Ammonium Salt | Halodiketone intermediate, NH4Cl, formamide | 180–200°C, prolonged heating | High regioselectivity | Long reaction times, high temp |
| Alkylation of 2-Amino-4,6-dihydroxypyrimidine | Alkyl halides, base (NaH, K2CO3) | RT to reflux, organic solvents | Direct alkylation approach | Possible side reactions, selectivity issues |
| Hydrogenation of Mesylate Derivatives | Mesylate pyrimidinedione, Pd/C, H2 | Room temp to 35°C, hours | Mild conditions, good yields | Requires mesylate intermediate |
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds similar to 4,6(1H,5H)-Pyrimidinedione can exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cell growth in various cancer cell lines, including breast cancer cells (MDA-MB-231) when tested against synthesized libraries . The unique structural features of this compound suggest it could be modified to enhance efficacy against specific cancer types.
2. Antimicrobial Properties:
The compound has demonstrated potential antibacterial activity. In vitro studies have assessed its effectiveness against standard strains such as E. coli and S. aureus, indicating that derivatives can possess significant antibacterial properties . The effectiveness of these compounds often correlates with their structural modifications.
3. Enzyme Inhibition:
4,6(1H,5H)-Pyrimidinedione may interact with specific enzymes to inhibit their activity, affecting various metabolic pathways. This interaction is crucial for developing therapeutic agents targeting diseases where enzyme modulation is beneficial.
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and molecular docking of pyrimidine derivatives to assess their potential anti-Alzheimer activity. These investigations highlight the versatility of pyrimidine-based compounds in targeting various diseases beyond cancer .
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, thereby exerting its biological effects. The compound may also interact with cellular receptors and modulate signaling pathways, leading to various physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Differences
Key Observations:
- Position 2 Modifications: The 2-amino group replaces the oxo/thioxo moieties in barbiturates, altering acidity (pKa) and hydrogen-bonding interactions. This may reduce binding to GABAₐ receptors (common in barbiturates) .
Pharmacological and Pharmacokinetic Profiles
Table 2: Pharmacological Comparisons
Key Observations:
- Metabolism: The target compound’s alkyl chains may undergo ω- or β-oxidation, similar to thiopental, but the amino group could slow enzymatic degradation compared to thioxo derivatives .
- Safety Margins : Primidone’s lower neurotoxicity is attributed to phenyl substitution; the target compound’s butyl/ethyl groups may offer a wider therapeutic index .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations:
- Lipophilicity : The target compound’s butyl group increases LogP compared to Primidone, suggesting faster tissue distribution but lower aqueous solubility.
Biological Activity
4,6(1H,5H)-Pyrimidinedione, 2-amino-5-butyl-5-ethyl- is a heterocyclic organic compound belonging to the pyrimidine family. Its molecular formula is with a molar mass of approximately 211.26 g/mol. The compound features a pyrimidinedione core characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups, along with amino, butyl, and ethyl substituents. This unique structure contributes to its distinct chemical and biological properties .
The biological activity of 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-butyl-5-ethyl- is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes and inhibit their activity, which affects various metabolic pathways. Additionally, it may modulate cellular receptors and influence signaling pathways, leading to diverse physiological responses .
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes effectively. For instance, studies indicate that it can interfere with enzymes involved in metabolic processes, which may lead to therapeutic applications in conditions where such pathways are dysregulated.
Antimicrobial Activity
Research indicates that compounds structurally related to 4,6(1H,5H)-Pyrimidinedione exhibit antimicrobial properties. For example, derivatives of pyrimidinediones have shown activity against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Potential Therapeutic Applications
Given its biological activity, 4,6(1H,5H)-Pyrimidinedione has potential applications in medicinal chemistry. It may serve as a lead compound for drug development targeting specific enzymes or receptors involved in various diseases. The compound's ability to influence signaling pathways suggests significant therapeutic potential that warrants further investigation .
Structure-Activity Relationship (SAR)
The structural features of 4,6(1H,5H)-Pyrimidinedione significantly influence its biological activity. The presence of butyl and ethyl groups enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Similar core structure | Moderate antibacterial activity |
| Compound B | Additional methyl group | Enhanced enzyme inhibition |
| Compound C | Longer alkyl chain | Reduced activity |
This table illustrates how variations in structure can lead to differences in biological activity among related compounds.
Study on Antibacterial Activity
A study examined the antibacterial efficacy of various pyrimidine derivatives against MRSA. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL. Notably, compounds with increased lipophilicity showed enhanced antibacterial effects .
Investigation into Enzyme Interactions
Research focused on the interaction of 4,6(1H,5H)-Pyrimidinedione with specific enzymes revealed that it could inhibit enzyme activity effectively. This inhibition was linked to alterations in metabolic pathways associated with disease states .
Q & A
Q. Table 1: Representative Yields and Conditions
| Derivative Substitution | Method | Yield (%) | Key Conditions |
|---|---|---|---|
| 5-Butyl-5-ethyl | Route 1 | 72 | Formamide, 120°C, 8h |
| Thieno-pyrimidinone | Route 2 | 83 | Pd/C, H, HCl |
How can structural ambiguities in pyrimidinedione derivatives be resolved using spectroscopic techniques?
Answer:
Advanced spectroscopic methods are critical for unambiguous structural confirmation:
- -NMR : Identify substituent regiochemistry (e.g., butyl vs. ethyl groups) via coupling patterns and integration ratios. For example, diastereotopic protons in 5,5-dialkyl groups split into distinct multiplets .
- HRMS : Confirm molecular formulas (e.g., CHNO) with <2 ppm mass accuracy.
- X-ray Crystallography : Resolve conformational ambiguities (e.g., puckering of the pyrimidinedione ring) for derivatives with bulky substituents .
What experimental models are suitable for evaluating the anticancer potential of this compound?
Answer:
Bioactivity studies should employ in vitro and in vivo models:
- In vitro : Test cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. IC values <10 μM suggest therapeutic potential .
- Mechanistic Studies : Assess apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).
- In vivo : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to evaluate tumor growth inhibition at 50–100 mg/kg doses. Pair with toxicity profiling (liver/kidney function tests) .
How can researchers address contradictions in pharmacological data across studies?
Answer:
Contradictions often arise from variability in experimental design. Mitigate these by:
- Standardized Assays : Use identical cell lines (e.g., ATCC-validated MCF-7) and culture conditions (10% FBS, 37°C, 5% CO).
- Dose-Response Validation : Test compounds across a 4-log concentration range (1 nM–100 μM) with triplicate replicates.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values. Report p-values <0.05 as significant .
What computational strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like dihydrofolate reductase (DHFR). Focus on substituent interactions with hydrophobic pockets (e.g., 5-butyl/ethyl groups).
- QSAR Modeling : Develop regression models correlating logP values with cytotoxicity (e.g., IC). Validate with leave-one-out cross-validation (R >0.7) .
- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to assess binding mode persistence.
How do substituent modifications at the 5-position influence bioactivity?
Answer:
The 5-position is critical for modulating lipophilicity and target engagement:
- Alkyl Groups (Butyl/Ethyl) : Enhance membrane permeability (logP >2.5) but may reduce solubility. Balance with polar substituents (e.g., hydroxyl) .
- Aromatic Substitutions : Introduce π-π stacking with target proteins (e.g., thymidylate synthase), improving inhibitory potency.
- Hybrid Derivatives : Combine alkyl and aryl groups (e.g., 5-butyl-5-phenyl) to optimize pharmacokinetic profiles.
Q. Table 2: SAR Trends for 5-Substituted Derivatives
| Substituent | logP | IC (μM) | Target Affinity (kcal/mol) |
|---|---|---|---|
| 5-Butyl-5-ethyl | 2.8 | 8.2 | -7.9 (DHFR) |
| 5-Phenyl | 3.1 | 5.5 | -8.4 (TS) |
| 5-Hydroxyethyl | 1.9 | 22.4 | -6.1 (DHFR) |
What safety protocols are recommended for handling pyrimidinedione derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
